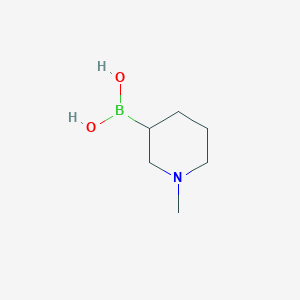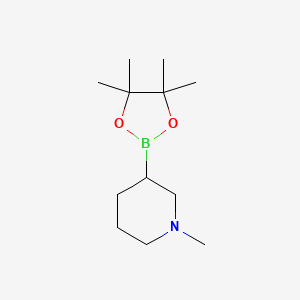
4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride is an organic compound that falls under the category of brominated phenylhydrazines. It is a colorless solid that dissolves in water, alcohols, and ethers. This compound is valuable in the creation of various organic compounds and finds widespread use in diverse scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-bromoaniline.
Formation of Imidazole Ring: The 4-bromoaniline undergoes a cyclization reaction with glyoxal and ammonium acetate to form the imidazole ring.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Handling of Reagents: Using larger quantities of 4-bromoaniline, glyoxal, and ammonium acetate.
Optimized Reaction Conditions: Ensuring optimal temperature and pressure conditions to maximize yield.
Purification: Employing industrial purification techniques such as recrystallization and filtration to obtain the final product.
化学反応の分析
Types of Reactions
4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Products: Various substituted phenylhydrazines.
Oxidation Products: Oxidized derivatives of the imidazole ring.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
科学的研究の応用
4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride involves the generation of a bromonium ion intermediate when the bromine atom is targeted by a nucleophile. This intermediate then participates in nucleophilic substitution reactions, leading to the formation of novel organic compounds .
類似化合物との比較
Similar Compounds
- 4-Bromophenylhydrazine hydrochloride
- 4-Bromo-2-nitrophenylhydrazine
- 4-Bromo-2-hydroxybenzaldehyde
Uniqueness
4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride is unique due to its imidazole ring structure, which imparts distinct chemical properties and reactivity compared to other brominated phenylhydrazines. This uniqueness makes it valuable in specific synthetic applications and research studies .
特性
IUPAC Name |
5-(4-bromophenyl)-1H-imidazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3.ClH/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;/h1-5H,(H3,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYAXFNEZSXPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)N)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-oxazol-2-yl]-methanol](/img/structure/B8187945.png)


![6-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e](/img/structure/B8187967.png)
![8-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e](/img/structure/B8187980.png)
![Benzo[D]isoxazol-5-ylboronic acid](/img/structure/B8187987.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole](/img/structure/B8187995.png)


![3,4,6,7-Tetrahydro-pyrano[3,4-d]imidazole hydrochloride](/img/structure/B8188022.png)
